molecular formula C4H9BrNO5P B1204834 N-Bromoacetylethanolamine phosphate CAS No. 52011-43-5

N-Bromoacetylethanolamine phosphate

Cat. No.: B1204834
CAS No.: 52011-43-5
M. Wt: 262 g/mol
InChI Key: MUORYJVNLAHVKL-UHFFFAOYSA-N
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Description

N-Bromoacetylethanolamine phosphate is a chemical compound known for its role as an affinity label in biochemical research. It is used to study enzyme active sites and protein interactions due to its ability to form covalent bonds with specific amino acid residues in proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bromoacetylethanolamine phosphate typically involves the reaction of ethanolamine with bromoacetyl bromide in the presence of a base, followed by phosphorylation . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production and ensuring compliance with safety and environmental regulations.

Properties

IUPAC Name

2-[(2-bromoacetyl)amino]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUORYJVNLAHVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199984
Record name N-Bromoacetylethanolamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52011-43-5
Record name N-Bromoacetylethanolamine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Bromoacetylethanolamine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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